molecular formula C12H16ClFN2O B3021414 1-[(3-Fluorophenyl)acetyl]piperazine CAS No. 926226-12-2

1-[(3-Fluorophenyl)acetyl]piperazine

Cat. No. B3021414
CAS RN: 926226-12-2
M. Wt: 258.72
InChI Key: BKWTZXJWOJDQRF-UHFFFAOYSA-N
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Description

“1-[(3-Fluorophenyl)acetyl]piperazine” is a chemical compound with the molecular formula C12H15FN2O . It’s a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “1-[(3-Fluorophenyl)acetyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to this ring is a 3-fluorophenyl acetyl group .


Physical And Chemical Properties Analysis

The average mass of “1-[(3-Fluorophenyl)acetyl]piperazine” is 222.259 Da, and its monoisotopic mass is 222.116837 Da .

Scientific Research Applications

Therapeutic Potential and Drug Design

Piperazine derivatives, including 1-[(3-Fluorophenyl)acetyl]piperazine, have shown a wide range of therapeutic applications due to their versatility in drug design. These compounds have been investigated for their potential in treating various diseases, benefiting from the structural adaptability of the piperazine nucleus. The slight modifications in the substitution pattern on the piperazine ring can significantly alter the medicinal potential of the resultant molecules, leading to advancements in pharmacophore exploration for diverse therapeutic areas such as central nervous system (CNS) disorders, cancer, cardiovascular diseases, and microbial infections.

  • CNS Agents and Antidepressants : Piperazine-based molecules have been extensively utilized in the development of CNS agents and antidepressants. The presence of a piperazine substructure is a common feature in many marketed antidepressants, indicating its critical role in enhancing CNS pharmacokinetics and specific binding conformations of these agents. Research has highlighted the significance of piperazine moieties in rationalizing the design of novel antidepressants, showcasing their contribution beyond merely affecting the CNS pharmacokinetic profile (Rathi et al., 2016; Kumar et al., 2021).

  • Antimicrobial and Antitubercular Activities : Piperazine derivatives have been acknowledged for their antimicrobial and antitubercular activities. The structural framework of piperazine, when utilized as a vital building block, has led to the development of potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases the potential of piperazine-based compounds in addressing the challenges of drug resistance in tuberculosis treatment (Girase et al., 2020).

  • Cardiovascular and Cytoprotective Effects : The application of piperazine derivatives extends to the treatment of cardiovascular diseases. For example, ranolazine, a piperazine derivative, has been approved for the treatment of chronic stable angina pectoris. Its mechanism, though not fully understood, does not rely on changes in blood pressure or heart rate, indicating a unique pathway for its antianginal and anti-ischemic effects (Siddiqui & Keam, 2006). Additionally, piperazine compounds have been explored for their cytoprotective actions, suggesting their potential in developing therapies that offer protection against cellular damage without major side effects (Cargnoni et al., 1999).

  • Environmental and Bioactivity Applications : Beyond pharmaceutical applications, piperazine derivatives have been utilized in environmental technologies, such as in the development of nanofiltration membranes. These membranes, featuring a crumpled polyamide layer with piperazine-based NF membranes, demonstrate enhanced separation performance, indicating the versatility of piperazine compounds in various scientific and technological fields (Shao et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, “1-[(2-Fluorophenyl)acetyl]piperazine”, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(3-fluorophenyl)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMOQPWOZJNGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)acetyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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